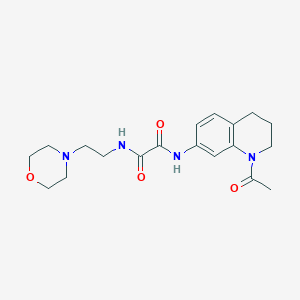
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-ylethyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-ylethyl)oxamide, also known as QM385, is a novel compound that has been synthesized for potential use in scientific research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that such compounds exhibit significant antimicrobial activity, including antibacterial, antifungal, and antitubercular effects. For example, Kumar et al. (2014) synthesized a series of novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives, which displayed promising antibacterial, antifungal, and antitubercular activities (Kumar, Fernandes, & Kumar, 2014).
Catalytic and Fluorescence Applications
Quinoline derivatives also find applications in catalysis and fluorescence studies. Rehman et al. (2019) discussed Zn(II) complexes with quinoline-supported amidate ligands that demonstrated intense fluorescence bands and acted as efficient catalysts in various transesterification reactions, showcasing the versatility of quinoline derivatives in catalytic processes and as fluorescence markers (Rehman et al., 2019).
Pharmacological Potential
Moreover, quinoline derivatives have been explored for their pharmacological potential. Steinfeld et al. (2011) studied a bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist that showed high affinity and potent activities, indicating the therapeutic potential of quinoline derivatives in treating respiratory diseases (Steinfeld et al., 2011).
Anti-corrosion and Material Science Applications
Quinoline derivatives have also been examined for their anti-corrosion properties and in material science applications. Douche et al. (2020) investigated the anti-corrosion potency of 8-hydroxyquinoline derivatives for mild steel in acidic medium, highlighting the role of these compounds in protecting metals from corrosion (Douche et al., 2020).
properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-14(24)23-7-2-3-15-4-5-16(13-17(15)23)21-19(26)18(25)20-6-8-22-9-11-27-12-10-22/h4-5,13H,2-3,6-12H2,1H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMJNJSZGSSMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-ylethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

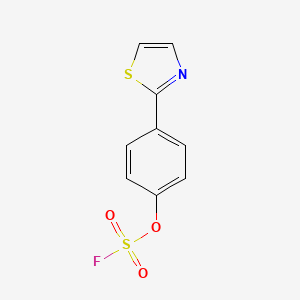
![4-[(2,6-Dichlorophenyl)thio]-5-methoxy-2-(2-pyridinyl)pyrimidine](/img/structure/B2894987.png)
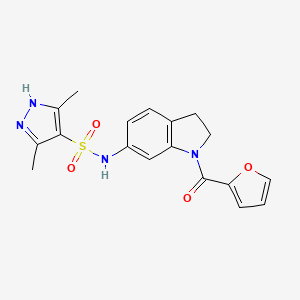
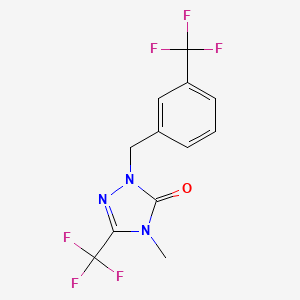
![9-(4-chlorophenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2R)-2-(6-Oxaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B2894994.png)
![2-(4-chlorophenoxy)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2894998.png)
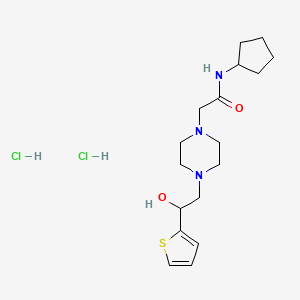
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2895000.png)
![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2895001.png)
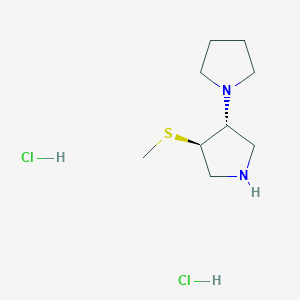
![Indolin-1-yl(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2895005.png)

